molecular formula C13H16F2N2O2 B13478070 Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B13478070
M. Wt: 270.27 g/mol
InChI Key: HRBDAVDGFVUKOX-UHFFFAOYSA-N
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Description

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, an aminomethyl group, and a difluoropyrrolidine ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Difluoro Groups: The difluoro groups are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Benzylation: The final step involves the benzylation of the pyrrolidine ring, typically achieved through a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the difluoro groups, resulting in different chemical and biological properties.

    2-(Aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate:

    Benzyl 4,4-difluoropyrrolidine-1-carboxylate: Lacks the aminomethyl group, leading to different chemical behavior and uses.

Uniqueness

Benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate is unique due to the presence of both the benzyl and difluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering a combination of stability, reactivity, and potential biological activity that is not found in similar compounds.

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

benzyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C13H16F2N2O2/c14-13(15)6-11(7-16)17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2

InChI Key

HRBDAVDGFVUKOX-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CN

Origin of Product

United States

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